molecular formula C10H11N3O3 B1597457 Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 99056-35-6

Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1597457
CAS RN: 99056-35-6
M. Wt: 221.21 g/mol
InChI Key: NFRGFILWUWNCOQ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the linear formula C9H9N3O3 . It is a white solid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H11N3O3/c1-3-16-10(15)7-5-11-8-4-6(2)12-13(8)9(7)14/h4-5,11H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 332–334 °C (MeOH, decomp.) . Its molecular weight is 221.22 . The NMR and IR spectra provide further information about its structure .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate serves as a precursor for synthesizing diverse heterocyclic systems. For instance, it undergoes cyclization and other reactions to yield compounds with biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef, Abbady, Ahmed, & Omar, 2011). Furthermore, it is instrumental in creating fused heterocyclic systems, highlighting its versatility in generating biologically significant molecules (Youssef, Abbady, Ahmed, & Omar, 2013).

Antimicrobial Activity Evaluation

Derivatives synthesized from ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate have been evaluated for their antimicrobial properties. Research has shown that these compounds exhibit good to excellent antibacterial activity against various bacterial species, indicating their potential in developing new antimicrobial agents (Kumar, Lakshmi, Veena, & Sujatha, 2017).

Potential as Bioactive Agents

These compounds have also been explored for their anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidine derivatives were synthesized and screened for their cytotoxic activities against cancer cell lines, showing promising results as anticancer agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016). Another study focused on synthesizing new pyrimidine derivatives as potential anti-5-lipoxygenase agents, indicating their use in treating inflammatory conditions (Rahmouni et al., 2016).

Safety And Hazards

The compound is classified under GHS07 and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

ethyl 2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-11-8-4-6(2)12-13(8)9(7)14/h4-5,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRGFILWUWNCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(NN2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371370
Record name Ethyl 2-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

CAS RN

99056-35-6
Record name Ethyl 2-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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